molecular formula C20H30N4O3 B5972338 1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol

1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol

Cat. No.: B5972338
M. Wt: 374.5 g/mol
InChI Key: HVWOEERKINKJKV-UHFFFAOYSA-N
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Description

1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound that features multiple functional groups, including an imidazole ring, a morpholine ring, and a phenoxy group

Properties

IUPAC Name

1-[3-[(3-imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c25-19(15-23-9-11-26-12-10-23)16-27-20-4-1-3-18(13-20)14-21-5-2-7-24-8-6-22-17-24/h1,3-4,6,8,13,17,19,21,25H,2,5,7,9-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWOEERKINKJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=CC(=C2)CNCCCN3C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps:

    Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative, which can be achieved by reacting imidazole with 3-chloropropylamine under basic conditions.

    Attachment of the Phenoxy Group: The next step involves the reaction of the imidazole derivative with 3-bromomethylphenol to form the phenoxy-imidazole intermediate.

    Formation of the Morpholine Derivative: The morpholine ring is introduced by reacting the phenoxy-imidazole intermediate with morpholine in the presence of a suitable base.

    Final Coupling: The final step involves the coupling of the morpholine derivative with 2-chloropropanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and morpholine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing the phenoxy or morpholine groups.

Scientific Research Applications

1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the morpholine ring can enhance the compound’s solubility and bioavailability. The phenoxy group can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • **1-[3-(2-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
  • **1-[3-(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-piperidin-4-ylpropan-2-ol

Uniqueness

1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both the imidazole and morpholine rings can enhance its interactions with biological targets, making it a valuable compound for medicinal chemistry research.

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